Cedazuridine

Descripción general

Descripción

Métodos De Preparación

Cedazuridina se sintetiza a través de una serie de reacciones químicas que implican la modificación de la citidinaLas condiciones de reacción a menudo incluyen el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas . Los métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Cedazuridina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Cedazuridina puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto puede reducirse para producir varias formas reducidas.

Sustitución: Cedazuridina puede experimentar reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .

Aplicaciones Científicas De Investigación

Treatment of Myelodysplastic Syndromes (MDS)

Cedazuridine, in combination with decitabine, has been evaluated extensively for its effectiveness in treating higher-risk MDS. The U.S. Food and Drug Administration (FDA) approved the oral combination for patients with intermediate to high-risk MDS and specific subtypes including:

- Refractory anemia

- Refractory anemia with ringed sideroblasts

- Refractory anemia with excess blasts

- Chronic myelomonocytic leukemia (CMML) .

Clinical Trials and Efficacy:

- Phase 2 Studies: In a pivotal phase 2 trial, patients receiving oral this compound (100 mg) and decitabine (35 mg) demonstrated similar pharmacokinetic profiles compared to those receiving intravenous decitabine (20 mg/m²). The overall response rate was 60%, with a complete response rate of 21% .

- Safety Profile: Common adverse events included neutropenia (46%), thrombocytopenia (38%), and febrile neutropenia (29%), indicating that while the treatment is effective, it does carry risks typical of cytotoxic therapies .

- Long-Term Outcomes: The median overall survival for patients treated with C-DEC was approximately 18.3 months, comparable to intravenous regimens .

Chronic Myelomonocytic Leukemia (CMML)

The application of this compound-decitabine extends to CMML as well. Clinical studies have shown that the combination therapy maintains efficacy while improving patient convenience through oral administration .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic studies have established that the area under the curve (AUC) for decitabine when administered with this compound closely resembles that achieved with intravenous administration. This similarity supports the use of C-DEC as an effective alternative to traditional intravenous therapies .

Table: Summary of Key Clinical Trials Involving this compound

| Study | Population | Treatment Regimen | Response Rate | Median Overall Survival |

|---|---|---|---|---|

| ASTX727-01 | MDS patients | Oral CED 100 mg + DEC 35 mg | 60% overall response; 21% CR | 18.3 months |

| ASTX727-02 | CMML patients | Oral CED + DEC | Similar efficacy to IV DEC | Not specified |

Mecanismo De Acción

Cedazuridina ejerce sus efectos inhibiendo la desaminasa de citidina, una enzima responsable de la desaminación de la citidina y los análogos de la citidina. Al inhibir esta enzima, cedazuridina evita la descomposición de la decitabina, aumentando así su biodisponibilidad y eficacia. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la desaminasa de citidina en el tracto gastrointestinal e hígado, lo que lleva a una mayor exposición sistémica de la decitabina .

Comparación Con Compuestos Similares

Cedazuridina es única en comparación con otros inhibidores de la desaminasa de citidina debido a su superior estabilidad ácida y biodisponibilidad oral. Compuestos similares incluyen:

Tetrahidrouridina: Otro inhibidor de la desaminasa de citidina pero con menor estabilidad.

Decitabina: Un inhibidor de la metiltransferasa del ADN que se utiliza a menudo en combinación con cedazuridina.

Azacitidina: Otro inhibidor de la metiltransferasa del ADN utilizado en contextos terapéuticos similares .

Cedazuridina destaca por su capacidad para mejorar la biodisponibilidad oral de la decitabina, lo que la convierte en un compuesto valioso en el tratamiento de las malignidades hematológicas.

Actividad Biológica

Cedazuridine (E7727) is a novel cytidine deaminase (CDA) inhibitor that has been developed to enhance the oral bioavailability of decitabine, a DNA methyltransferase inhibitor used primarily in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). By inhibiting CDA, this compound allows for increased systemic exposure to decitabine when administered orally, overcoming the limitations posed by rapid metabolism of the drug.

This compound functions as a CDA inhibitor , which is crucial for improving the pharmacokinetics of decitabine. CDA is an enzyme that degrades cytidine and its analogs, leading to poor oral bioavailability of drugs like decitabine. The combination of this compound with decitabine allows for enhanced stability and efficacy of the treatment regimen.

Pharmacokinetics and Pharmacodynamics

Recent studies have demonstrated that the fixed-dose combination of oral this compound and decitabine achieves pharmacokinetic profiles comparable to those observed with intravenous administration of decitabine. For instance, in the ASCERTAIN study, the total exposure of oral decitabine/cedazuridine compared to IV decitabine was found to be approximately 98.93% (90% CI, 92.66%-105.60%) . This equivalence in pharmacologic effects suggests that oral administration can be a viable alternative to intravenous routes.

Clinical Efficacy

Clinical trials have shown promising results regarding the efficacy of this compound in combination with decitabine:

- Phase 2 Studies : In a phase 2 trial involving 80 patients, oral this compound/decitabine produced similar systemic exposure and DNA demethylation compared to IV decitabine, with a clinical response rate observed in 60% of patients, including a complete response in 21% .

- Phase 3 ASCERTAIN Study : This trial indicated that patients receiving the oral combination had a median overall survival exceeding 30 months, which is encouraging compared to historical controls .

Safety Profile

The safety profile of this compound/decitabine has been generally favorable. The most common grade ≥3 adverse events included:

- Neutropenia: 46%

- Thrombocytopenia: 38%

- Febrile neutropenia: 29%

These findings highlight the need for careful monitoring during treatment but suggest that the oral regimen is well-tolerated overall .

Efficacy and Safety Data from Clinical Trials

| Study Type | Patient Population | Treatment Regimen | Overall Response Rate | Median Overall Survival | Common Adverse Events |

|---|---|---|---|---|---|

| Phase 2 | MDS and CMML | Oral CED/DEC | 60% | Not specified | Neutropenia (46%), Thrombocytopenia (38%) |

| Phase 3 ASCERTAIN | High-risk MDS | Oral CED/DEC vs IV DEC | 62% | ~32 months | Similar to Phase 2 |

Case Studies

- Real-World Study : A recent real-world study involving 1,569 patients indicated that those treated with oral this compound/decitabine showed improved persistence beyond six months compared to traditional intravenous treatments .

- Combination Therapy : Another study explored the combination of ASTX727 (this compound/decitabine) with venetoclax in relapsed/refractory acute myeloid leukemia (AML). The overall response rate was recorded at 28%, indicating potential benefits in this population .

Propiedades

IUPAC Name |

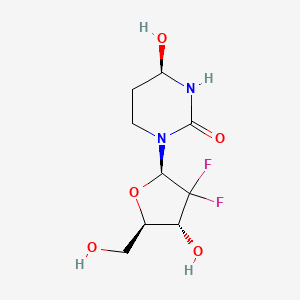

(4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDZSIYXZUYWSC-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)N[C@@H]1O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Myelodysplastic syndromes (MDS) represent a heterogeneous group of hematopoietic neoplasms arising from a variety of underlying mutations that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). There are over 45 genes commonly mutated in MDS patients, including those involved in DNA methylation and repair, histone modification, RNA splicing, transcription, signal transduction, and cellular adhesion. It is hypothesized that initial clonal founder mutations give rise to progressive acquisition of secondary mutations and facilitate disease progression to sAML. Hypomethylating agents such as [decitabine] are metabolized into triphosphate derivatives that are subsequently incorporated into DNA. Once incorporated, these agents inhibit the activity of DNA methylases such as DNMT1, leading to progressive DNA hypomethylation and eventual activation of tumour suppression genes and apoptotic pathways. However, hypomethylating agents given orally are vulnerable to first-pass metabolism by cytidine deaminase, and hence typically have to be administered through intramuscular or intravenous routes. Co-administration with cedazuridine, which is an efficient inhibitor of cytidine deaminase, drastically increases the oral bioavailability of [decitabine], allowing for combination oral therapy. | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1141397-80-9 | |

| Record name | Cedazuridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141397809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-1-((2R, 4R, SR)-3,3-difluoro-4-hydroxy (hydroxymethyl) tetrahydrofuran-2-yl)-4-hydroxytetrahydropyrimidin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDAZURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39IS23Q1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162-165 | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.